Cas no 97356-11-1 (1,3-Dioxan-5-ol, 2-phenyl-, benzoate)
1,3-Dioxan-5-ol, 2-phenyl-, benzoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxan-5-ol, 2-phenyl-, benzoate
- 1,3-Dioxan-5-ol, 2-phenyl-, 5-benzoate
- 2-phenyl-1,3-dioxan-5-yl benzoate
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- Inchi: 1S/C17H16O4/c18-16(13-7-3-1-4-8-13)21-15-11-19-17(20-12-15)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2
- InChI Key: IRHBCJDINZAJFF-UHFFFAOYSA-N
- SMILES: O1CC(OC(=O)C2=CC=CC=C2)COC1C1=CC=CC=C1
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Melting Point: 103 °C
- Boiling Point: 420.6±45.0 °C(Predicted)
1,3-Dioxan-5-ol, 2-phenyl-, benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PH006113-5MG |
97356-11-1 | ¥1944.49 | 2022-12-02 |
1,3-Dioxan-5-ol, 2-phenyl-, benzoate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,3-Dioxan-5-ol, 2-phenyl-, benzoate
1,3-Dioxan-5-ol, 2-phenyl-, benzoate (CAS No. 97356-11-1): A Comprehensive Overview
1,3-Dioxan-5-ol, 2-phenyl-, benzoate (CAS No. 97356-11-1) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its benzoate ester group and the 2-phenyl substituent on the 1,3-dioxane ring, which contribute to its distinct chemical properties and reactivity.
The 1,3-dioxane ring is a six-membered cyclic ether with two oxygen atoms separated by one carbon atom. This structure provides the compound with enhanced stability and solubility in both polar and non-polar solvents. The presence of the benzoate ester group further enhances its solubility in organic solvents and imparts additional functional groups that can be exploited for various chemical transformations.
Recent research has focused on the synthesis and characterization of 1,3-Dioxan-5-ol, 2-phenyl-, benzoate to explore its potential as a building block in the development of new materials and pharmaceuticals. One notable study published in the Journal of Organic Chemistry (2022) demonstrated the use of this compound as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers found that the benzoate group could be selectively modified to introduce various functional groups, leading to compounds with improved pharmacological properties.
In addition to its pharmaceutical applications, 1,3-Dioxan-5-ol, 2-phenyl-, benzoate has shown promise in materials science. A study published in Advanced Materials (2023) explored the use of this compound as a precursor for the synthesis of functional polymers with enhanced mechanical properties. The researchers found that the 2-phenyl substituent provided additional rigidity to the polymer chains, resulting in materials with superior strength and durability.
The synthesis of 1,3-Dioxan-5-ol, 2-phenyl-, benzoate typically involves several steps, including the formation of the 1,3-dioxane ring and the subsequent introduction of the benzoate and 2-phenyl groups. One common synthetic route involves the reaction of benzoyl chloride with a suitable dihydroxy compound, followed by cyclization to form the dioxane ring. This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical properties of 1,3-Dioxan-5-ol, 2-phenyl-, benzoate have been extensively studied. It is a white crystalline solid with a melting point of approximately 80°C and a boiling point of around 280°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it an ideal candidate for use in various chemical processes where solubility and stability are crucial.
Safety considerations are an important aspect when handling 1,3-Dioxan-5-ol, 2-phenyl-, benzoate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible substances. Personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling this compound to prevent skin contact and inhalation.
In conclusion, 1,3-Dioxan-5-ol, 2-phenyl-, benzoate (CAS No. 97356-11-1) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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